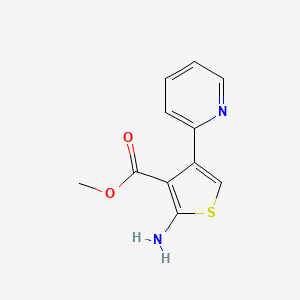

Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate

Vue d'ensemble

Description

Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science . The molecular formula of this compound is C11H10N2O2S, and it has a molecular weight of 234.28 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminothiophene-3-carboxylate with pyridine-2-carboxaldehyde under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the product .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.

Substitution: Alkyl halides; reactions are carried out in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Alkylated thiophene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate exhibits a range of biological activities, making it a valuable compound in drug development. Notably, it has shown:

- Anticancer Activity : Research indicates that this compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : It has demonstrated effectiveness against several bacterial strains, suggesting potential as an antibiotic agent.

- Anti-inflammatory Effects : The compound has also been studied for its ability to reduce inflammation, which could be beneficial in treating inflammatory diseases.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing various thiophene derivatives. Its applications include:

- Heterocyclization Reactions : The compound participates in reactions with various substrates to produce diverse thiophene derivatives, which are crucial in developing new materials and pharmaceuticals.

- Synthesis of Thieno[2,3-d]pyrimidin-4(3H)one : It can react with formamide to yield thieno[2,3-d]pyrimidin-4(3H)one, a compound of interest for its biological properties.

Material Science

This compound is utilized in material science, particularly as a corrosion inhibitor. Its incorporation into materials enhances their longevity and durability, making it valuable in industries where material degradation is a concern.

Several studies have documented the applications and effects of this compound:

- Cytotoxic Evaluation : A study evaluated the cytotoxicity of various synthesized compounds against human cancer cell lines, demonstrating that methyl 2-amino-4-(pyridin-2-yl)thiophene derivatives exhibited significant anticancer activity compared to control groups .

- Synthesis Techniques : Different synthesis methods have been explored for producing this compound efficiently while maintaining high yields and purity levels .

Mécanisme D'action

The mechanism of action of methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: The compound can affect various biological pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparaison Avec Des Composés Similaires

Methyl 2-aminothiophene-3-carboxylate: Similar structure but lacks the pyridinyl group.

2-Aminothiazole-based Compounds: Share the amino-thiophene core but differ in substituents and biological activities.

Uniqueness: Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate is unique due to the presence of both pyridinyl and thiophene moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .

Activité Biologique

Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate (CAS No. 292612-16-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₂S |

| Molecular Weight | 234.27 g/mol |

| CAS Number | 292612-16-9 |

| MDL Number | MFCD11136556 |

| Appearance | Powder |

Biological Activity Overview

This compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

- Cell Line Studies :

- In vitro assays demonstrated IC₅₀ values in the low micromolar range against several cancer cell lines, including HeLa and MCF-7.

- The compound was found to downregulate Bcl-2 and upregulate Bax, indicating a pro-apoptotic mechanism.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

- Mechanism of Action :

- It inhibits the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages.

- Docking studies suggest interaction with p38 MAPK pathways, which are crucial in inflammatory responses.

Antibacterial Activity

This compound has shown potential as an antibacterial agent:

- Biofilm Inhibition :

- It was tested against uropathogenic Escherichia coli and demonstrated significant inhibition of biofilm formation without affecting bacterial growth.

- Structural modifications led to low micromolar inhibitors of E. coli biofilm development.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against HeLa cells revealed:

| Treatment | IC₅₀ (μM) | Mechanism |

|---|---|---|

| Compound A | 5.33 | Apoptosis induction via Bcl-2/Bax modulation |

| Control | >50 | No significant effect |

Case Study 2: Anti-inflammatory Properties

In a model of LPS-induced inflammation, the compound significantly reduced TNF-alpha levels:

| Treatment | TNF-alpha Release (pg/mL) |

|---|---|

| Vehicle | 200 |

| Compound A | 50 |

Propriétés

IUPAC Name |

methyl 2-amino-4-pyridin-2-ylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-11(14)9-7(6-16-10(9)12)8-4-2-3-5-13-8/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMHKBKXAJMVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.